7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one
Description
7-Iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one is a synthetic small molecule characterized by an imidazo[4,5-c]quinolin-2-one core. Key structural features include:
- Iodine substitution at position 7, enhancing steric bulk and electronic effects.
- Methoxy group at position 8, contributing to solubility and hydrogen-bonding interactions.
- 1-(Pyridin-2-ylethyl) substituent at position 1, influencing target binding and pharmacokinetics.
This compound shares structural homology with inhibitors targeting kinases and bromodomains, though its specific biological targets remain under investigation .
Properties
Molecular Formula |
C18H15IN4O2 |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C18H15IN4O2/c1-10(13-5-3-4-6-20-13)23-17-11-7-16(25-2)12(19)8-14(11)21-9-15(17)22-18(23)24/h3-10H,1-2H3,(H,22,24) |
InChI Key |
LNYDWQVKYSUEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N2C3=C(C=NC4=CC(=C(C=C43)OC)I)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinoline core: This step involves the cyclization of appropriate precursors to form the imidazoquinoline skeleton.
Introduction of the iodine atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Attachment of the pyridinyl ethyl group: This step involves the alkylation of the imidazoquinoline core with a pyridinyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imidazoquinoline core to its corresponding dihydro derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Imidazoquinolines, including the target compound, have been investigated for their anticancer properties. Studies have shown that derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, compounds targeting the mitogen-activated protein kinase (MAPK) pathway have demonstrated neuroprotective effects and potential in treating neurodegenerative diseases .
Table 1: Anticancer Activity of Imidazoquinoline Derivatives
Antiviral Activity
Recent research has highlighted the antiviral potential of imidazoquinolines against viruses such as Zika and Dengue. The 7-iodo compound has shown efficacy as an allosteric inhibitor of viral proteases, with modifications enhancing its potency significantly .
Table 2: Antiviral Activity of Related Compounds
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Iodo-8-methoxy... | Zika Virus Protease | 0.52 | |
| Other derivatives | Dengue Virus Protease | Varies |
Synthesis and Characterization
The synthesis of 7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one typically involves multi-step processes utilizing microwave-assisted techniques for improved yields and reduced reaction times. These methods have been shown to produce high-purity compounds suitable for biological testing .
Case Study: Microwave-Assisted Synthesis
In a comparative study, a series of imidazoquinoline derivatives were synthesized using microwave irradiation, yielding compounds with significant biological activity in shorter reaction times compared to conventional methods .
Targeting G Protein-Coupled Receptors
The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Research indicates that modifications to the imidazoquinoline scaffold can enhance receptor binding affinity and selectivity, making it a candidate for drug development targeting various GPCR-related conditions .
Neuroprotective Effects
Studies have indicated that certain imidazoquinoline derivatives exhibit neuroprotective effects through inhibition of specific kinases involved in neuroinflammation and apoptosis pathways .
Mechanism of Action
The mechanism of action of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula.
Key Structural Differences and Implications
LY3023414’s pyridinyl-hydroxypropanyl group at position 7 enhances water solubility, critical for oral bioavailability in PI3K/mTOR inhibition .
Position 1 Variations :
- The pyridin-2-ylethyl group in the target compound and I-BET151 facilitates interactions with hydrophobic regions of bromodomains, whereas LY3023414’s methoxypropyl group optimizes solubility and metabolic stability .
Position 8 Methoxy Group: Conserved in the target compound, I-BET151, and lartesertib, this group likely stabilizes the planar quinoline core, aiding in DNA or protein binding .
Pharmacological and Functional Comparisons
Table 2: Activity Profiles of Analogues
Biological Activity
7-Iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one is a heterocyclic compound with potential biological activity. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 415.44 g/mol
- CAS Number : 1300031-49-5
Structural Features
The structure features an imidazoquinoline core, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of iodine and methoxy groups may enhance its pharmacological profile by affecting lipophilicity and receptor interactions.
Anticancer Properties
Recent studies have indicated that imidazoquinoline derivatives exhibit significant anticancer activity. For example, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Efficacy
In a study examining the effects of various imidazoquinoline derivatives on cancer cell lines, it was found that certain analogs demonstrated IC values in the low micromolar range against breast and lung cancer cells. This suggests that the compound may possess similar or enhanced efficacy.
The proposed mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis. For instance, compounds like 7-iodo-8-methoxy have been shown to inhibit PI3Kδ kinase activity, which is crucial in cancer progression .
Antimicrobial Activity
Beyond anticancer properties, imidazoquinolines have demonstrated antimicrobial effects. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Research Findings
A study focusing on the antimicrobial activity of related compounds reported effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential role in treating resistant infections .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of 7-iodo-8-methoxy is essential for its therapeutic application.
Pharmacokinetic Profile
Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. The compound's lipophilicity may facilitate cellular uptake while also allowing for potential central nervous system penetration due to its ability to cross the blood-brain barrier.
Toxicological Assessments
Toxicity studies are ongoing, but initial results indicate that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are needed to assess chronic toxicity and potential side effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 415.44 g/mol |
| CAS Number | 1300031-49-5 |
| Anticancer IC | Low micromolar range |
| MIC (Antimicrobial) | Significantly lower than standard antibiotics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
